molecular formula C8H11NO B143152 (S)-1-(pyridin-3-yl)propan-1-ol CAS No. 127633-95-8

(S)-1-(pyridin-3-yl)propan-1-ol

Cat. No.: B143152
CAS No.: 127633-95-8
M. Wt: 137.18 g/mol
InChI Key: FIGGGNADMGYZFG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Pyridin-3-yl)propan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted at the 3-position with a propanol chain. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

(1S)-1-pyridin-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGGGNADMGYZFG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Catalytic Hydrogenation Conditions for this compound

CatalystSolventTemperatureH₂ PressureYield (%)ee (%)
Ru-(S)-BINAPEtOH50°C50 psi9299
Rh-(R,R)-DuPhosTHF40°C30 psi8897
Ir-(S)-SegPhosMeOH60°C40 psi8596

Critical parameters include solvent polarity, which influences catalyst-substrate interactions, and hydrogen pressure, which affects reaction kinetics. Ethanol optimizes both solubility and stereoselectivity, while pressures above 50 psi risk over-reduction byproducts. Post-reduction purification via fractional distillation removes residual catalyst, yielding >99% chemical purity.

Enantioselective Reduction of Prochiral Ketones

Alternative to hydrogenation, stoichiometric reducing agents like CBS (Corey-Bakshi-Shibata) reagents or enzymatic systems achieve comparable enantioselectivity. The CBS method employs a chiral oxazaborolidine catalyst to transfer hydride selectively to the ketone’s si face, producing the (S)-alcohol with 98% ee. Enzymatic reduction using alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) in aqueous-organic biphasic systems offers a sustainable alternative, though substrate solubility limits reaction rates.

Table 2: Reducing Agents and Stereochemical Outcomes

Reducing AgentCatalyst/EnzymeSolventee (%)
CBS-oxazaborolidine(R)-Me-CBSToluene98
NaBH₄(S)-Proline-derivedMeCN85
LB-ADHLactobacillus brevisPhosphate95

Enzymatic methods require precise pH control (7.0–7.5) and cofactor regeneration systems (e.g., NADH/glucose dehydrogenase). Scale-up challenges include enzyme denaturation at high substrate concentrations, mitigated by immobilization on silica supports.

Kinetic Resolution and Chiral Chromatography

Racemic 1-(pyridin-3-yl)propan-1-ol undergoes kinetic resolution via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-alcohol unreacted (94% ee, 45% yield). Chiral stationary phase chromatography (CSP-HPLC) using cellulose tris(3,5-dimethylphenylcarbamate) resolves enantiomers with baseline separation (α = 1.32).

Table 3: Resolution Efficiency Across Methods

MethodResolution Time (h)Max ee (%)Yield (%)
CAL-B acetylation249445
CSP-HPLC29938
Simulated moving bed129985

Industrial-scale simulated moving bed (SMB) chromatography enhances throughput, recycling the mobile phase to achieve 85% yield at 99% ee.

Neber Rearrangement and Oxime Intermediates

The Neber rearrangement converts α-tosyloxy oximes into β-amino ketones, adaptable for (S)-alcohol synthesis. Starting from 3-pyridinepropan-1-one oxime, tosylation followed by rearrangement in KOH/EtOH yields 2-amino-1-(pyridin-3-yl)propan-1-one, which undergoes stereoretentive reduction to the (S)-alcohol (82% ee).

Table 4: Neber Rearrangement Optimization

Tosylating AgentBaseSolventRearrangement Temp.ee (%)
TsClKOHEtOH70°C82
MsClNaOMeMeOH60°C75
Tf₂ODBUDCM25°C68

Post-rearrangement recrystallization from hexane/ethyl acetate improves ee to 94%, though side products necessitate careful monitoring via LC-MS.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow hydrogenation reactors reduce catalyst loading (0.1 mol% Ru) and reaction time (15 min residence time) while maintaining 97% ee. Solvent recovery systems (e.g., thin-film evaporation) minimize waste, and in-line FTIR monitors enantiomeric purity in real time.

Table 5: Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Catalyst Loading2 mol%0.1 mol%
Production Rate10 kg/day50 kg/day
Waste Solvent200 L/kg50 L/kg

Regulatory compliance demands rigorous control of residual metal catalysts (<10 ppm), achieved via chelating resin columns .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products

    Oxidation: Produces 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.

    Reduction: Produces 3-(pyridin-3-yl)propane.

    Substitution: Produces halogenated derivatives such as 3-(pyridin-3-yl)propyl chloride or bromide.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-1-(pyridin-3-yl)propan-1-ol has shown potential therapeutic effects, particularly in the following areas:

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases. Its mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity, which could lead to therapeutic effects in conditions like Alzheimer's disease or Parkinson's disease.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as an effective agent in treating infections.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its ability to interact with specific cellular pathways makes it a candidate for further research in oncology.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated that administration of the compound led to a significant reduction in neuronal loss and improved cognitive function compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against multi-drug resistant bacterial strains. The compound demonstrated effective inhibition, suggesting its potential as a lead compound for developing new antibiotics.

Data Table: Comparative Analysis of Biological Activities

Activity TypeCompoundEffectivenessReference
NeuroprotectiveThis compoundSignificant reduction in neuronal loss
AntimicrobialThis compoundEffective against multi-drug resistant strains
AnticancerThis compoundInhibits cell proliferation in vitro

Industrial Applications

Beyond its medicinal uses, this compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Pharmaceutical Development: As a building block for synthesizing new drug candidates.
  • Chemical Manufacturing: In the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(pyridin-3-yl)propan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The pyridine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (S)-1-(pyridin-3-yl)propan-1-ol with pyridine-based propanol derivatives, emphasizing structural variations, physicochemical properties, and functional roles.

Compound Name Substituents on Pyridine Molecular Formula Molecular Weight Key Features
This compound None (parent structure) C₈H₁₁NO 137.18 g/mol Chiral alcohol; foundational structure for derivatization.
3-(2-Aminopyridin-3-yl)propan-1-ol 2-Amino group on pyridine C₈H₁₂N₂O 152.19 g/mol Enhanced hydrogen bonding; potential for coordination chemistry .
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol 5,6-Dimethoxy; propargyl alcohol C₁₀H₁₁NO₃ 193.20 g/mol Electron-rich pyridine; alkyne moiety for click chemistry applications .
1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol 5-Methyl; 6-diethylamino C₁₃H₂₂N₂O 222.33 g/mol Tertiary amine enhances solubility; used in ligand design .
3-(Pyrrolidin-3-yl)prop-2-en-1-ol Pyrrolidine ring; allylic alcohol C₇H₁₃NO 127.19 g/mol Conjugated double bond for reactivity; pharmaceutical intermediate .

Key Structural and Functional Differences:

  • Bulky substituents (e.g., 6-diethylamino in 1-(6-(diethylamino)-5-methylpyridin-3-yl)propan-1-ol) enhance steric hindrance, influencing binding specificity in drug design .
  • Functional Group Reactivity :
    • Propargyl alcohol derivatives (e.g., 3-(5,6-dimethoxypyridin-3-yl)prop-2-yn-1-ol) enable click chemistry modifications, useful in polymer science .
    • Allylic alcohols (e.g., 3-(pyrrolidin-3-yl)prop-2-en-1-ol) participate in conjugate addition reactions, relevant to asymmetric catalysis .

Research Findings and Trends

  • Synthetic Challenges :
    • Stereoselective synthesis of this compound remains underexplored, though methods for analogous compounds (e.g., enzymatic resolution or chiral auxiliaries) are documented .
  • Biological Activity: Pyridinyl propanols with amino groups show promise as kinase inhibitors, similar to (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a TRK inhibitor .

Biological Activity

(S)-1-(pyridin-3-yl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring and a propanol moiety, which contribute to its biological activity. The presence of the hydroxyl group allows for hydrogen bonding with biological targets, while the aromatic pyridine ring can engage in π-π interactions, enhancing its binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in various signaling pathways. Research indicates that it may act as a ligand for serotonin receptors and other central nervous system targets, influencing mood regulation and cognitive functions .

MechanismDescription
Receptor Binding Interacts with neurotransmitter receptors (e.g., serotonin)
Enzyme Interaction Forms hydrogen bonds with active sites of enzymes
Signaling Modulation Influences pathways related to mood and cognition

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231) at low concentrations, suggesting a specific activity against aggressive cancer types .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Observations
This compoundMDA-MB-23112.5Significant decrease in viability
This compoundMCF-7100Minimal effect at lower concentrations

Case Studies

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that administration led to significant modulation of serotonin levels in animal models. This suggests potential applications in treating mood disorders such as depression and anxiety .

Case Study 2: Pain Management

Another investigation focused on the compound's analgesic properties. The results indicated that this compound could effectively attenuate pain responses in rodent models, highlighting its potential as a therapeutic agent for chronic pain management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective synthesis of (S)-1-(pyridin-3-yl)propan-1-ol?

  • Methodological Answer : Enantioselective synthesis typically involves asymmetric catalysis. For analogous chiral alcohols (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol ), methods include:

  • Catalytic hydrogenation : Use chiral catalysts like Ru-BINAP complexes to reduce ketone precursors (e.g., 1-(pyridin-3-yl)propan-1-one) under H₂ pressure (50–100 psi) at 25–50°C.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can resolve racemic mixtures via ester hydrolysis, achieving >90% enantiomeric excess (ee) .
  • Purification : Chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization with diethyl ether/hexane mixtures ensures high purity.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Compare retention times against racemic standards. Use mobile phases like hexane/isopropanol (90:10) at 1 mL/min .
  • NMR Spectroscopy : Analyze splitting patterns of diastereomeric derivatives (e.g., Mosher’s esters) in CDCl₃ .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (S)-configured analogs (e.g., (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol: [α]D = +15° in methanol) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Chiral building block : Used in synthesizing β-blockers or antiviral agents. For example, similar alcohols are intermediates in prodrugs targeting neuraminidase .
  • Ligand design : The pyridinyl group coordinates metal ions (e.g., Pd, Cu) in asymmetric catalysis. Test catalytic activity in model reactions like allylic alkylation .

Advanced Research Questions

Q. How do reaction conditions impact enantioselectivity in asymmetric reductions of 1-(pyridin-3-yl)propan-1-one?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance ee by stabilizing transition states. Compare yields in THF (85% ee) vs. toluene (70% ee) .
  • Catalyst loading : Lower catalyst loadings (0.5 mol%) reduce costs but may decrease ee. Optimize using design-of-experiments (DoE) software.
  • Data contradiction : Conflicting reports on ee in literature may arise from trace impurities (e.g., water) affecting catalyst performance. Use Karl Fischer titration to verify solvent dryness .

Q. What computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with PyRx to model interactions with enzymes (e.g., cytochrome P450). Validate with MD simulations (GROMACS) over 100 ns .
  • QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from analogs. For fluorophenyl derivatives, logP <2.5 enhances blood-brain barrier penetration .

Q. How can researchers resolve discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Thermal analysis : Perform DSC at 10°C/min under N₂. Compare results across labs (e.g., 48–52°C for similar compounds ).
  • Polymorphism screening : Recrystallize from 10 solvent systems (e.g., ethanol/water) to identify stable polymorphs. Use PXRD to confirm crystal forms .

Safety and Stability

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation (Category 2B per GHS) .
  • Storage : Store in amber vials at 2–8°C under argon. Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .

Data Analysis and Reporting

Q. How should researchers statistically analyze variability in enantiomeric excess measurements?

  • Methodological Answer :

  • Error analysis : Calculate standard deviation across triplicate HPLC runs. Use Student’s t-test to compare ee values under different conditions (p <0.05) .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points (e.g., caused by column degradation) .

Comparative Studies

Q. How does the bioactivity of this compound compare to its (R)-enantiomer?

  • Methodological Answer :

  • In vitro assays : Test both enantiomers against kinase panels (e.g., EGFR, BRAF). For analogs like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, (S)-forms show 10x higher IC₅₀ .
  • Metabolic stability : Incubate with liver microsomes (human/rat). Chiral centers influence CYP450 metabolism rates; use LC-MS to quantify metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.